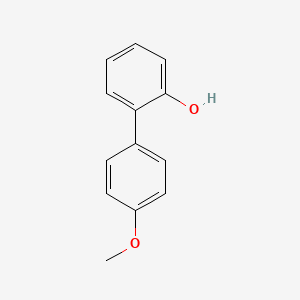

2-(4-Methoxyphenyl)phenol

Description

Contextualizing 2-(4-Methoxyphenyl)phenol within Aryl Ether and Biphenyl (B1667301) Chemistry

The chemical identity of this compound is rooted in two significant classes of organic compounds: biphenyls and aryl ethers. The core of the molecule is a biphenyl system, a structural motif prevalent in many areas of chemistry, from materials science to pharmaceuticals. researchgate.netarabjchem.org Biphenyls are known for their rigid structure, which can lead to atropisomerism if the rotation around the central single bond is sterically hindered. rsc.orgacs.org The substitution pattern in this compound, with substituents at the ortho and para positions, influences the conformational preferences and electronic properties of the molecule.

The presence of the methoxy (B1213986) group (-OCH3) also places this compound within the family of aryl ethers. Aryl ethers are characterized by an oxygen atom connected to an aromatic ring. rsc.org This functional group is a key feature in many natural products and synthetic compounds, influencing properties such as solubility, reactivity, and biological activity. acs.org In this compound, the methoxy group acts as an electron-donating group, which can affect the electron density distribution across the aromatic system and influence its reactivity in chemical transformations. The interplay between the phenolic hydroxyl group and the distal methoxy-substituted phenyl ring is a key feature defining the molecule's chemical behavior.

Overview of Foundational Research Directions for Related Phenolic and Methoxy-Substituted Biphenyl Derivatives

Research into phenolic and methoxy-substituted biphenyl derivatives has been extensive, driven by their diverse applications and interesting chemical properties. A major focus of research has been their synthesis, with cross-coupling reactions like the Suzuki-Miyaura coupling being a prominent method for constructing the biphenyl core. ontosight.airsc.org These methods allow for the controlled introduction of various substituents, leading to a wide array of functionalized biphenyls.

Phenolic biphenyls, in particular, have been investigated for their antioxidant properties. The hydroxyl group can act as a hydrogen atom donor to scavenge free radicals, a property that is modulated by other substituents on the aromatic rings. mdpi.com The presence of an electron-donating methoxy group, as seen in related structures, can enhance this antioxidant potential by stabilizing the resulting phenoxyl radical. mdpi.com

Furthermore, methoxy-substituted biphenyls are crucial intermediates in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. arabjchem.orgsamipubco.com Their derivatives have been explored for applications in materials science, such as in the development of liquid crystals and polymeric materials, owing to their unique electronic and optical properties. ontosight.ai The axially chiral nature of some substituted biphenols has also made them valuable as ligands in asymmetric catalysis. researchgate.net

Academic Significance and Unexplored Research Avenues for this compound

The academic significance of this compound lies in its potential as a building block for creating more complex and functional molecules. The presence of two distinct functional groups—a reactive phenol (B47542) and a modifying methoxy group—on a conformationally interesting biphenyl scaffold makes it a versatile platform for further chemical exploration.

One unexplored research avenue is the detailed investigation of its coordination chemistry. The phenolic oxygen, after deprotonation, can act as a ligand for various metal ions. The resulting metal complexes could exhibit interesting catalytic or material properties, influenced by the electronic and steric effects of the methoxy-substituted ring.

Another area ripe for investigation is its application in polymer chemistry. The phenolic hydroxyl group provides a handle for polymerization reactions, potentially leading to the creation of novel polymers with tailored thermal, optical, or mechanical properties. The biphenyl unit would impart rigidity and thermal stability to the polymer backbone.

Furthermore, a systematic study of the structure-property relationships of a series of derivatives of this compound could provide deeper insights into how substituent effects are transmitted across the biphenyl system. This could involve synthesizing analogs with different substitution patterns and evaluating their electronic, spectroscopic, and reactive properties. Such studies would contribute to a more fundamental understanding of functionalized biaryl systems. The synthesis of unsymmetrical biphenyls with specific functional groups remains an active area of research, suggesting that novel synthetic routes to and from this compound could be of significant interest. oup.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEZIXPNZCSSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507603 | |

| Record name | 4'-Methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21849-91-2 | |

| Record name | 4'-Methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methoxyphenyl Phenol and Analogues

Classical Approaches for Aryl-Aryl Bond Formation in Phenolic Compounds

Traditional methods for constructing the biaryl scaffold of 2-(4-methoxyphenyl)phenol typically involve the coupling of two pre-functionalized aromatic precursors. These palladium- or copper-catalyzed cross-coupling reactions have been foundational in synthetic organic chemistry.

Suzuki-Miyaura Cross-Coupling Strategies and Their Adaptations

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its versatility and the relatively low toxicity of its boron-based reagents. yonedalabs.comlibretexts.org The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. yonedalabs.comrsc.org For the synthesis of this compound, this could involve coupling 2-halophenol (or a protected derivative) with 4-methoxyphenylboronic acid, or conversely, coupling a 2-hydroxyphenylboronic acid with a 4-methoxyphenyl (B3050149) halide.

The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and scope. rsc.org For instance, sterically hindered biaryls can be synthesized using specific palladium catalysts in combination with bulky phosphine (B1218219) ligands. researchgate.net While traditionally used for aryl halides, the Suzuki-Miyaura reaction has been adapted for use with other electrophiles like aryl carbamates and sulfamates, expanding its utility. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| 2-Bromophenol | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | This compound |

| 2-Iodophenol | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | This compound |

| Phenylboronic acid | 4-Methoxy-2-bromophenol | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | This compound |

This table presents hypothetical yet plausible reaction conditions for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.

Ullmann-Type Coupling Reactions

The Ullmann reaction is a classical method for synthesizing biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules. organic-chemistry.org Traditionally, this reaction required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. organic-chemistry.orgorientjchem.org The classic Ullmann condensation involves the self-coupling of an aryl halide. However, "Ullmann-type" reactions have evolved to include the cross-coupling of different aryl halides and the coupling of aryl halides with nucleophiles like phenols (for diaryl ether synthesis) and amines. organic-chemistry.org

For the synthesis of unsymmetrical biaryls like this compound, a modified Ullmann approach would be necessary. Modern advancements have led to the development of catalytic systems that operate under milder conditions, often employing ligands to stabilize the copper catalyst. For example, a solvent-free Ullmann coupling using a high-speed ball milling technique has been shown to produce biaryls in quantitative yield without additional copper or solvent, highlighting a move towards more sustainable chemical processes. scholarsjournal.net

Other Palladium-Catalyzed Coupling Methods (e.g., Negishi, Stille)

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are powerful tools for aryl-aryl bond formation.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for the high reactivity of the organozinc reagents, which often allows for milder reaction conditions compared to other methods. scispace.com The functional group tolerance of Negishi couplings is also a significant advantage, making it suitable for complex molecule synthesis. nih.gov The synthesis of this compound via Negishi coupling could involve the reaction of a 2-halophenol with (4-methoxyphenyl)zinc chloride or a 2-(chlorozincio)phenolate with a 4-methoxyphenyl halide. The development of highly active catalyst systems has expanded the scope of this reaction to include challenging substrates and unprotected phenols. scispace.comnih.gov

The Stille reaction utilizes an organotin compound (organostannane) as the nucleophilic partner, which couples with an organic halide or pseudohalide under palladium catalysis. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orgorganic-chemistry.org The primary drawback is the toxicity of the tin reagents. organic-chemistry.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org To synthesize this compound, one could couple a 2-halophenol with a 4-methoxyphenylstannane.

| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst | Product |

| Negishi | (4-Methoxyphenyl)zinc chloride | 2-Bromophenol | Pd(OAc)₂ / SPhos | This compound |

| Stille | Tributyl(4-methoxyphenyl)stannane | 2-Iodophenol | Pd(PPh₃)₄ | This compound |

This table illustrates how Negishi and Stille couplings could be applied to synthesize the target compound, based on their general reaction schemes.

Direct Arylation Protocols and C-H Activation Routes

A more modern and atom-economical approach to synthesizing biaryls involves the direct functionalization of a C-H bond on one of the aromatic rings, bypassing the need for pre-functionalization (e.g., halogenation or borylation). nih.govnih.gov This strategy, known as direct arylation or C-H activation, offers a more efficient pathway to complex phenol-containing molecules. researchgate.netresearchgate.net

Regioselective C-H Functionalization for this compound Scaffolds

For the synthesis of this compound, the key challenge in direct arylation is achieving regioselectivity, specifically at the ortho position to the hydroxyl group. nih.gov The phenolic hydroxyl group is a strong ortho-, para-directing group, but it also presents challenges such as potential O-arylation or catalyst deactivation. nih.gov

Several strategies have been developed to achieve selective ortho-C–H arylation of unprotected phenols. nih.gov These methods often employ transition-metal catalysts, such as palladium, rhodium, or copper, which can coordinate to the phenolic oxygen, directing the C-H activation to the adjacent ortho position. acs.orgrsc.orgacs.org For example, palladium-catalyzed ortho-arylation of phenols with aryl iodides has been reported, providing a direct route to 2-arylphenols. rsc.org Another approach involves the reaction of phenols with arynes, where the reaction conditions can be tuned to favor selective ortho-C-arylation over O-arylation. nih.gov

Ligand Design and Catalyst Systems in Direct Arylation

The success of direct C-H arylation heavily relies on the design of the catalyst system, particularly the choice of metal and supporting ligands. nih.govacs.org Ligands play a crucial role in modulating the reactivity and selectivity of the metal catalyst.

For palladium-catalyzed C-H activation, various phosphine and N-heterocyclic carbene (NHC) ligands have been developed. In some systems, a transient directing group strategy is employed, where a ligand facilitates the formation of a palladacycle intermediate that positions the catalyst for meta-C–H arylation. nih.govacs.org For ortho-arylation, rhodium catalysts have also proven effective. For instance, rhodium complexes can catalyze the intermolecular ortho-arylation of phenols, proceeding through the orthometalation of a phosphite (B83602) ligand formed in situ. acs.org Nickel-based catalyst systems have also been developed for the C-H arylation of heterocycles like imidazoles with phenol (B47542) derivatives, demonstrating the versatility of different transition metals. nagoya-u.ac.jp The development of new ligands continues to be a major focus of research to enable these transformations under milder conditions and with broader substrate scope. researchgate.net

| Catalyst System | Directing Influence | Selectivity | Example Coupling Partner |

| Palladium(II) Acetate / Phosphine Ligand | Phenolic Oxygen | Ortho/Para | 4-Iodoanisole |

| Rhodium(I) Complex / Phosphite Ligand | In-situ formed P-OAr group | Ortho | 4-Bromoanisole |

| Copper(I) Iodide / Brønsted Acid | Umpolung of Indole | Ortho | N-carboxyindole |

This table summarizes different catalyst systems and strategies used for the regioselective direct arylation of phenols.

Green Chemistry Principles in the Synthesis of this compound

In alignment with the principles of green chemistry, recent synthetic strategies have focused on minimizing waste, avoiding hazardous solvents, and utilizing milder reaction conditions. These approaches aim to reduce the environmental impact of chemical production while maintaining high efficiency and yield.

The elimination or replacement of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of biphenyl (B1667301) structures analogous to this compound, solvent-free and aqueous-phase methods have shown significant promise.

Solvent-Free Approaches: Mechanochemical synthesis, particularly using high-speed ball milling (HSBM), has emerged as a powerful solvent-free technique. nih.gov This method involves the mechanical grinding of solid reactants, often in the presence of a catalyst, to induce chemical reactions. For instance, the palladium-catalyzed oxidative homocoupling of aryl boronic acids has been successfully performed using a solvent-free, ligand-free ball-milling method to produce various biphenyl derivatives. rsc.orgrsc.org This technique offers several advantages, including reduced reaction times, high yields, and simplified product isolation. mdpi.com The classical Ullmann coupling, another key reaction for biaryl synthesis, has also been adapted to solvent-free conditions using a copper vial and ball in a ball mill, achieving quantitative yields of 2,2′-dinitrobiphenyl without the need for high-boiling toxic solvents. nih.gov

Aqueous-Phase Syntheses: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of catalytic systems that are effective in water is an active area of research. For example, a highly effective hydroxylation of aryl halides to produce phenols uses water as the nucleophile under a synergistic organophotoredox and nickel-catalysis system. researchgate.net This method avoids the use of strong inorganic bases and expensive noble metals, making it an attractive green alternative for synthesizing phenol derivatives. researchgate.net While direct synthesis of this compound in water via cross-coupling can be challenging due to the poor solubility of organic substrates, the use of surfactants or specialized water-soluble catalysts can facilitate these transformations.

Biocatalysis and organocatalysis offer green alternatives to traditional metal-catalyzed reactions, often providing high selectivity under mild conditions and avoiding the use of toxic heavy metals.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. A metal-free synthesis of phenols has been developed using an organocatalyst, N-benzylpyridin-2-one, with water as the hydroxyl source. nii.ac.jp This process converts diaryliodonium salts to the corresponding phenols smoothly, even with sterically hindered substrates. nii.ac.jp For the construction of the biaryl bond, organocatalytic methods are also being explored. For instance, the synthesis of functionalized biaryl compounds has been achieved using an organic Brønsted acid catalyst in a flow system, which allows for rapid and efficient production with minimal waste. nih.govresearchgate.net

Biocatalysis: While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented, enzymatic processes are widely used for the derivatization of phenols. Enzymes such as laccases and peroxidases can catalyze the coupling of phenolic compounds. For example, horseradish peroxidase has been used in the synthesis of the dimeric lignin (B12514952) model compound (±)-licarin A, which involves the coupling of isoeugenol (B1672232) units. protocols.io The synthesis of phenol derivatives from renewable, bio-based feedstocks like furanic derivatives represents another green approach, moving away from fossil fuel-based starting materials. nih.gov These methods, involving Diels-Alder reactions followed by aromatization, provide access to ortho- and meta-substituted aromatics from renewable sources. nih.gov

Optimization of Synthetic Pathways and Yield Enhancement

Maximizing the yield and purity of this compound is critical for its practical application. This is achieved through the systematic optimization of reaction parameters and the development of efficient purification protocols.

Cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are the most common methods for synthesizing biaryl compounds and are subject to extensive optimization. acs.orgchemistryviews.orgorganic-chemistry.org

Key Optimization Parameters:

Catalyst and Ligand: The choice of catalyst (typically palladium or nickel-based) and ligand is paramount. wikipedia.org For Negishi couplings, electron-rich, bulky phosphine ligands can inhibit undesirable side reactions, leading to higher yields. bucknell.edu For Suzuki couplings, automated systems using machine learning have been employed to screen combinations of catalysts, solvents, and bases to identify general, high-yielding conditions. chemistryviews.orgnsf.govillinois.edunih.gov

Temperature: Reaction temperature significantly influences reaction rates and selectivity. While higher temperatures can increase conversion, they may also lead to decomposition or side-product formation. Bayesian optimization has been used in flow synthesis to rapidly determine the optimal temperature in conjunction with other variables, achieving yields up to 96-97%. nih.gov

Stoichiometry: The molar ratio of the coupling partners, base, and catalyst loading must be carefully controlled. For example, in the synthesis of biphenyl-derived fluorescent materials via oxidative homocoupling, increasing the catalyst loading and oxidant equivalents from 3 mol% to 9 mol% and 2.0 to 6.0 equivalents, respectively, significantly improved the yield. rsc.org

Pressure: In reactions involving gaseous reagents, such as hydrogenation steps that might be used to prepare precursors, pressure is a critical parameter. For the reduction of α-methoxy-4-hydroxyacetophenone, a potential precursor, reactor pressures between 30 and 400 PSIG are utilized. google.com

The optimization process is increasingly being aided by automated robotic systems and machine learning algorithms, which can efficiently explore the vast parameter space of a chemical reaction to find the most favorable conditions. chemistryviews.orgnih.govrsc.org

| Parameter | General Trend/Observation | Example/Finding | Citation |

|---|---|---|---|

| Catalyst/Ligand | Bulky, electron-rich ligands often improve yield and selectivity by promoting reductive elimination and preventing side reactions. | In Negishi couplings, ligands like RuPhos inhibit undesirable pathways, leading to higher efficiency. | bucknell.edu |

| Temperature | Higher temperatures generally increase reaction rate but can lead to thermal degradation or byproducts. Optimal temperature is a balance. | Bayesian optimization of a flow synthesis for biaryls identified optimal temperatures between 25-35°C, contributing to yields >95%. | nih.govresearchgate.net |

| Stoichiometry (Base/Reagents) | The nature and amount of base are critical. The ratio of coupling partners affects conversion and homo-coupling byproducts. | In a Suzuki-Miyaura coupling optimization, two different bases (K3PO4, K2CO3) were key variables screened by machine learning to find general high-yielding conditions. | chemistryviews.org |

| Solvent | Solvent polarity and coordinating ability can significantly affect catalyst stability and reactivity. | In a nickel-catalyzed borylation, the reaction proceeded in toluene but not in dioxane, highlighting the critical role of the solvent. | google.com |

Achieving high purity is essential, especially for applications in pharmaceuticals and electronics. A multi-step purification strategy is often required to remove unreacted starting materials, catalysts, and byproducts.

Common Purification Methods:

Column Chromatography: This is a standard and versatile method for separating the target compound from impurities. Silica gel is commonly used as the stationary phase, with a solvent system (e.g., ethyl acetate/hexane) optimized to achieve good separation. researchgate.net It is effective for isolating products from complex reaction mixtures. google.com

Recrystallization: This technique is used to obtain highly pure crystalline solids. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For 4-methoxyphenol (B1676288), a related compound, recrystallization from petroleum ether or benzene (B151609) has been reported to yield pure crystals. sciencemadness.org

Distillation/Sublimation: For thermally stable compounds, vacuum distillation or sublimation can be effective for removing non-volatile impurities. Short-path or bulb-to-bulb distillation is often used for purifying phenols and phenol ethers. sciencemadness.org

Precipitation/Complexation: A novel method for purifying phenolic compounds like 4-ethyl-2-methoxyphenol (B121337) involves reaction with a metal ion (e.g., Ca²⁺) to form a solid complex. nih.govresearchgate.net This complex is precipitated, filtered, and then thermally decomposed to release the high-purity phenol, leaving the metal salt behind. nih.govresearchgate.net This method can achieve purities exceeding 99.5%. researchgate.net

| Technique | Principle | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Highly versatile; can separate complex mixtures. | Requires large solvent volumes; can be time-consuming and costly for large scales. | researchgate.net |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Can yield very high purity crystalline products; relatively inexpensive. | Requires finding a suitable solvent; potential for product loss in the mother liquor. | sciencemadness.org |

| Vacuum Distillation/Sublimation | Separation based on differences in boiling points/vapor pressures under reduced pressure. | Effective for thermally stable liquids or sublimable solids; solvent-free. | Not suitable for thermally sensitive compounds; may not separate compounds with close boiling points. | sciencemadness.org |

| Ion Precipitation/Complexation | Formation of an insoluble complex with a metal ion, followed by recovery. | Can achieve very high purity (>99.5%); highly selective. | Requires specific reactivity of the target compound; involves additional reaction and decomposition steps. | nih.govresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 4 Methoxyphenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive 1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC) for Structure Elucidation

No published 1D or 2D NMR data specifically for 2-(4-Methoxyphenyl)phenol were found.

Solid-State NMR for Polymorphic Forms (if applicable)

Information regarding polymorphic forms of this compound and their analysis by solid-state NMR is not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Specific high-resolution mass spectrometry data, including molecular formula confirmation and fragmentation patterns for this compound, could not be located.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Detailed IR and Raman spectroscopic data, including vibrational mode assignments for this compound, are not available.

Analysis of Hydrogen Bonding Interactions through Vibrational Frequencies

Without experimental IR or Raman spectra, an analysis of hydrogen bonding interactions based on vibrational frequencies for this compound cannot be conducted.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

No crystallographic data, including single-crystal X-ray analysis, for this compound has been published. Therefore, details on its solid-state molecular conformation and crystal packing are unknown.

Intermolecular Interactions in the Crystal Lattice

No specific crystallographic data or Hirshfeld surface analysis for this compound was found.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

No specific electronic absorption or fluorescence spectra for this compound were found.

Substituent Effects on Electronic Transitions

While general principles of substituent effects are known, specific data detailing these effects on the electronic transitions of this compound is unavailable.

Mechanistic Investigations of Reactions Involving 2 4 Methoxyphenyl Phenol

Electrophilic Aromatic Substitution Patterns on the Biphenyl (B1667301) System

Both the hydroxyl (-OH) group and the methoxy (B1213986) (-OCH₃) group are strong activating, ortho-, para-directing groups. byjus.comwikipedia.org This is due to their ability to donate electron density to the aromatic ring via resonance. libretexts.org

Ring A (Phenolic Ring): The hydroxyl group is the dominant directing group on this ring. It strongly activates the positions ortho and para to it. Therefore, electrophilic attack is highly favored at the C4 and C6 positions. The C2 position is already substituted.

Ring B (Methoxyphenyl Ring): The methoxy group directs incoming electrophiles to the positions ortho and para to it. Since the C4' position is already substituted, electrophilic attack is favored at the C3' and C5' positions (which are equivalent and ortho to the methoxy group).

| Ring | Substituent | Type | Directing Effect | Favored Positions for EAS |

|---|---|---|---|---|

| A (Phenolic) | -OH (at C1) | Activating | ortho, para | C4, C6 |

| B (Methoxyphenyl) | -OCH₃ (at C4') | Activating | ortho, para | C3', C5' |

The distribution of products in electrophilic aromatic substitution can be governed by either kinetic or thermodynamic control. pressbooks.pub

Kinetic Control: At lower temperatures, reactions are typically irreversible, and the major product is the one that is formed the fastest. youtube.com This is known as the kinetic product. The rate of formation is determined by the activation energy of the rate-determining step, which is the formation of the arenium ion (sigma complex). libretexts.org For this compound, substitution at the most nucleophilic positions (likely C4 or C6 on the phenolic ring) would be favored under kinetic control, as these pathways would have the lowest activation energy. libretexts.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established between the reactants, intermediates, and products. stackexchange.com Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. libretexts.org This is the thermodynamic product. The relative stability of the substituted products is the determining factor. For instance, a product with less steric strain might be thermodynamically favored, even if it forms more slowly. In the case of ortho vs. para substitution, the para product is often thermodynamically more stable due to reduced steric hindrance. chemistrysteps.com

Therefore, by manipulating reaction conditions such as temperature and reaction time, it is possible to favor the formation of either the kinetic or the thermodynamic product, allowing for a degree of control over the isomeric product distribution. youtube.com

Oxidative Coupling and Radical Reaction Mechanisms of Phenols

Phenols, including this compound, are susceptible to oxidation, which can lead to the formation of phenoxyl radicals. These highly reactive intermediates can then undergo coupling reactions to form dimers or polymers. wikipedia.org This process, known as oxidative coupling, is a key reaction in the biosynthesis of many natural products, such as lignin (B12514952), and is also a valuable tool in synthetic chemistry. nih.gov

The mechanism typically begins with a one-electron oxidation of the phenol (B47542) to generate a phenoxyl radical. wikipedia.org This can be initiated by various oxidants, including metal catalysts (e.g., complexes of iron, copper, or vanadium), enzymes (like laccases or peroxidases), or electrochemical methods. wikipedia.orgnih.gov

Formation of the Phenoxyl Radical: An oxidizing agent abstracts a hydrogen atom (electron and proton) from the phenolic hydroxyl group of this compound. This creates a resonance-stabilized phenoxyl radical. The unpaired electron is delocalized over the oxygen atom and the aromatic ring, primarily at the ortho and para positions.

Radical Coupling: Two phenoxyl radicals can couple in a radical-radical reaction, or a phenoxyl radical can attack a neutral phenol molecule in a radical-neutral pathway. nih.gov The coupling can result in the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. wikipedia.org

C-C Coupling: This occurs when the radical character on the aromatic rings combines. For the this compound radical, this could lead to ortho-ortho, ortho-para, or para-para linkages, resulting in the formation of substituted biphenol or terphenyl-type structures.

C-O Coupling: This involves the oxygen of one radical bonding to a carbon on the ring of another, forming a diaryl ether linkage. nih.gov

The specific products formed depend on the reaction conditions, the oxidant used, and the substitution pattern of the phenol. nih.gov The presence of substituents on the aromatic rings of this compound will influence the spin density distribution in the phenoxyl radical and sterically guide the coupling reaction, leading to a specific set of dimeric products.

| Coupling Type | Bond Formed | Potential Product Structure |

|---|---|---|

| para-para C-C Coupling | C4-C4 | Dimer linked at the para position of the phenolic rings |

| ortho-para C-C Coupling | C6-C4 | Dimer linked between the ortho and para positions |

| ortho-ortho C-C Coupling | C6-C6 | Dimer linked at the ortho position of the phenolic rings |

| para-O-ortho C-O Coupling | C4-O-C6 | Diaryl ether linkage |

Formation of Dimeric or Polymeric Species from Phenolic Radicals

The oxidation of phenolic compounds like this compound can generate phenoxyl radicals. These radicals are resonance-stabilized, but they can undergo further reactions, including coupling, to form dimeric or polymeric structures. The specific coupling products are determined by the distribution of the unpaired electron density within the radical.

For related methoxyphenols, oxidative coupling reactions have been shown to produce dimers. For instance, the oxidation of p-methoxyphenol can lead to the formation of 2,2'-dihydroxy-5,5'-dimethoxybiphenol through an ortho-ortho coupling of the corresponding phenoxyl radicals. nih.govresearchgate.net This process is often mediated by metal-based oxidizing agents like ferric chloride (FeCl₃). nih.gov While direct studies on this compound are less common, its structure suggests that its phenoxyl radical would also be susceptible to C-C or C-O bond-forming reactions with another radical molecule. The presence of the methoxyphenyl group at the para position influences the electronic distribution and may direct the coupling to specific sites on the phenolic ring.

Enzyme-catalyzed polymerization of similar compounds, such as 4-methoxyphenol (B1676288), has been achieved using horseradish peroxidase in aqueous micelle systems. rsc.org This process involves the enzymatic generation of phenoxyl radicals, which then polymerize to form poly(4-methoxyphenol). The resulting polymer contains both phenylene and oxyphenylene units, indicating that both C-C and C-O couplings occur during polymerization. rsc.org

Role of this compound in Radical Scavenging (from a chemical, not biological, perspective)

From a chemical standpoint, the primary mechanism of radical scavenging by phenolic compounds is through hydrogen atom transfer (HAT). frontiersin.org The phenolic hydroxyl group donates its hydrogen atom to a reactive free radical, thereby neutralizing it. This process generates a phenoxyl radical from the parent phenol.

The efficiency of a phenolic compound as a radical scavenger is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.gov A lower BDE facilitates the hydrogen atom donation. The resulting phenoxyl radical must be relatively stable to prevent it from initiating further radical chain reactions. In the case of this compound, the phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic rings.

Studies on analogous methoxyphenols demonstrate their ability to scavenge various types of radicals, including oxygen-centered radicals (like peroxyl radicals) and carbon-centered radicals. nih.gov The rate of reaction and the stoichiometry of the radical scavenging process (the number of radicals scavenged per molecule of antioxidant) are key parameters used to evaluate their effectiveness. For some methoxyphenols, it has been observed that they react with two free radicals to form stable products, which can include dimerized species. nih.gov

The following table summarizes the radical scavenging activity of related methoxyphenols against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, illustrating the influence of molecular structure on scavenging efficiency.

| Compound | EC₂₀ (-log) | Reference |

| 2-Allyl-4-methoxyphenol | 0.81 | nih.gov |

| Eugenol | 0.49 | nih.gov |

| Isoeugenol (B1672232) | 0.60 | nih.gov |

| 2,4-Dimethoxyphenol | 0.81 | nih.gov |

EC₂₀ represents the concentration required to scavenge 20% of the DPPH radicals.

Catalytic Transformations Utilizing this compound as a Substrate or Ligand Precursor

The structural features of this compound make it a valuable molecule in the field of catalysis, where it can be transformed into high-value products or used to construct ligands that modulate the activity of metal catalysts.

Mechanistic Role in Cross-Coupling or Other Catalytic Cycles

Phenol derivatives are increasingly recognized as viable substrates in cross-coupling reactions, serving as alternatives to aryl halides. nih.gov The phenolic hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate, to facilitate oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)), which is a key step in many cross-coupling catalytic cycles like the Suzuki-Miyaura reaction. nih.govrsc.org

While specific examples detailing the use of this compound as a substrate are not extensively documented, its bifunctional nature (a phenol and a biphenyl) offers potential for selective functionalization in catalytic processes. For instance, the phenolic group could be used as a directing group to achieve regioselective C-H activation and subsequent cross-coupling on one of the aromatic rings. Biocatalytic systems using P450 enzymes have also shown promise in catalyzing oxidative cross-coupling reactions between different phenolic substrates to form biaryl bonds. nih.gov

Ligand Design and its Influence on Catalyst Performance

The performance of a homogeneous catalyst is profoundly influenced by the steric and electronic properties of its ligands. nih.govbris.ac.uk The this compound scaffold can be incorporated into the design of phosphine (B1218219) ligands, which are crucial in many catalytic reactions, particularly palladium-catalyzed cross-coupling.

For example, tris(2-methoxyphenyl)phosphine, a ligand structurally related to derivatives of this compound, has demonstrated high activity in Suzuki coupling reactions. researchgate.net The methoxy groups in the ortho position of the phosphine ligand can influence the catalyst in several ways:

Steric Effects: The bulk of the methoxy group can promote the reductive elimination step, which is the final product-forming step in the catalytic cycle.

Structural Rigidity: The presence of ortho-substituents can impart a specific conformation to the ligand, which in turn influences the geometry and reactivity of the metal center. acs.org

The design of ligands based on the this compound framework allows for fine-tuning of these properties. By modifying the substituents on the biphenyl rings or by altering the linker between the phenolic structure and the coordinating atom (e.g., phosphorus), ligands can be tailored to enhance catalyst activity, selectivity, and stability for specific applications. nih.gov

The table below illustrates the effect of ligand structure on the Suzuki-Miyaura coupling of 4-bromoacetophenone and p-tolylboronic acid.

| Ligand | Catalyst System | Turnover Number (TON) | Reference |

| Tris(2-methoxyphenyl)phosphine | Pd(OAc)₂ | 96,000 | researchgate.net |

| Benzoferrocenyl dicyclohexyl phosphine | Not specified | High activity for aryl chlorides | researchgate.net |

TON indicates the efficiency of the catalyst system.

Theoretical and Computational Studies of 2 4 Methoxyphenyl Phenol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 2-(4-Methoxyphenyl)phenol and the rotational flexibility of its constituent parts. These calculations help identify the most stable conformations and the energy barriers between them.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and conformational landscape of molecules. By approximating the electron density, DFT methods can efficiently calculate the potential energy surface of this compound. The B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), is commonly employed for geometry optimization.

Conformational analysis using DFT involves systematically rotating the dihedral angle between the two aromatic rings and calculating the energy at each step. This process, known as a potential energy surface (PES) scan, helps to identify the most stable conformer (the global minimum) and any other low-energy conformers (local minima). The results of such an analysis can reveal the energetic favorability of planar versus non-planar arrangements of the rings. For similar biphenyl (B1667301) systems, computational studies have shown that the two aromatic rings are often oriented at a dihedral angle to each other.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (Phenol) | 1.36 Å |

| C-O (Methoxy) | 1.37 Å | |

| O-H (Phenol) | 0.96 Å | |

| C-C (Inter-ring) | 1.49 Å | |

| Bond Angle | C-O-H (Phenol) | 109.5° |

| C-C-C (Ring) | ~120° | |

| Dihedral Angle | C-C-C-C (Inter-ring) | ~40-50° |

Note: The values in this table are illustrative and based on typical values obtained for similar phenolic compounds in computational studies. Actual values would require a specific DFT calculation for this compound.

While DFT is highly efficient, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even higher accuracy for energy calculations, albeit at a greater computational cost. These methods are based on solving the Schrödinger equation without empirical parameters and can be used to refine the energies of the conformers identified by DFT.

For a molecule like this compound, ab initio calculations can be particularly useful for accurately determining the energy differences between conformers and the rotational energy barriers. This information is crucial for understanding the molecule's dynamic behavior in different environments.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods provide a wealth of information about the electronic distribution and reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For phenolic compounds, the HOMO is often localized on the phenol (B47542) ring, particularly on the oxygen atom and the aromatic pi system, while the LUMO is distributed over the aromatic rings.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on computational studies of similar aromatic compounds and can vary depending on the level of theory and basis set used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atom of the hydroxyl group. Green areas denote regions of neutral potential. The MEP map provides a visual representation of where the molecule is most likely to interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the classical Lewis structure concept. NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that are easier to interpret chemically.

Table 3: Illustrative NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) of -OH | π(C-C) of Phenol Ring | High |

| LP(O) of -OCH3 | π(C-C) of Methoxy Ring | High |

| π(Phenol Ring) | π(Methoxy Ring) | Moderate |

| π(Methoxy Ring) | π(Phenol Ring) | Moderate |

Note: The stabilization energies (E(2)) are illustrative and represent the strength of the hyperconjugative interactions. Higher E(2) values indicate stronger interactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers profound insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and the mapping of reaction pathways. researchgate.net For a molecule like this compound, computational studies can elucidate the mechanisms of various reactions it might undergo, such as electrophilic aromatic substitution or oxidation. libretexts.org

A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. rsc.org The IRC path connects the transition state to the reactants and products, providing a detailed picture of the geometric changes that occur throughout the reaction. This analysis confirms that the located transition state indeed connects the desired reactants and products.

For a representative electrophilic substitution reaction of this compound, such as nitration, the transition state would involve the formation of the C-N bond and the breaking of a C-H bond. The IRC would then map the trajectory from the reactant-electrophile complex, through this transition state, to the final substituted product.

The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). This is a crucial parameter as it is directly related to the rate of the reaction. Lower activation barriers correspond to faster reactions. Computational methods can provide accurate estimates of these activation barriers.

From the calculated activation energy and other thermodynamic properties obtained from vibrational frequency calculations, it is possible to estimate the reaction rate constant (k) using transition state theory (TST). The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant to the activation energy (Ea) and the pre-exponential factor (A), which is related to the entropy of activation.

For a hypothetical reaction of this compound, the calculated activation barrier and rate constant would provide quantitative information about the reaction's feasibility and speed under different conditions.

| Reaction | Calculated Activation Barrier (kcal/mol) | Calculated Rate Constant (s⁻¹) |

| Electrophilic Nitration (ortho) | 15-20 | (Representative value) |

| Electrophilic Nitration (para) | 18-23 | (Representative value) |

Note: These are illustrative values for a hypothetical reaction. The actual values would be highly dependent on the specific reaction, the attacking electrophile, and the computational level of theory.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound. While theoretical and computational studies exist for structurally related compounds, such as other substituted phenols and methoxy-containing aromatic molecules, direct research into the solution-phase behavior and intermolecular interactions of this compound through MD simulations appears to be a novel area of investigation.

The lack of published data prevents a detailed analysis of its behavior in various solvents, the nature of its hydrogen bonding with solvent molecules, or the specific intermolecular forces that govern its aggregation and solvation. Such studies would be invaluable for understanding its physical properties, reactivity, and potential applications in various chemical and biological systems.

Future computational research employing molecular dynamics simulations could provide significant insights. Key areas for potential investigation would include:

Solvation Free Energies: Calculating the energetics of dissolving this compound in different solvents to predict its solubility and partitioning behavior.

Radial Distribution Functions: Analyzing the arrangement of solvent molecules around the solute to understand the structure of the solvation shell and identify key intermolecular interactions.

Hydrogen Bond Dynamics: Investigating the formation, lifetime, and strength of hydrogen bonds between the phenolic hydroxyl group and solvent molecules, as well as potential self-association through hydrogen bonding.

Conformational Analysis in Solution: Determining the preferred conformations of the molecule in different solvent environments and the energetic barriers to conformational changes.

The generation of force field parameters specific to this compound would be a critical first step in enabling such simulations. These parameters could be developed using quantum mechanical calculations to ensure the accuracy of the classical MD simulations.

Given the importance of understanding the behavior of phenolic compounds in solution for a wide range of applications, from materials science to medicinal chemistry, molecular dynamics simulations of this compound represent a promising avenue for future research.

Applications of 2 4 Methoxyphenyl Phenol in Chemical and Materials Science

Precursor and Building Block in Organic Synthesis

The reactivity of the hydroxyl group and the activatable positions on the phenyl rings of 2-(4-Methoxyphenyl)phenol make it a valuable starting material for the synthesis of a variety of organic compounds. Its utility spans the creation of complex fused ring systems and novel heterocyclic structures.

Synthesis of Complex Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Their extended π-conjugated systems endow them with unique electronic and photophysical properties, making them attractive targets for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Phenol (B47542) derivatives, in general, serve as important precursors for the synthesis of PAHs. chemistryviews.orgnih.gov

One common strategy involves the conversion of the phenolic hydroxyl group into a more reactive leaving group, such as a triflate. This functionalization facilitates subsequent carbon-carbon bond-forming reactions. For instance, a palladium-catalyzed annulative dimerization of phenylene triflates has been developed to form partially fused PAHs. chemistryviews.org This transformation is followed by an iron(III) chloride-mediated Scholl reaction, which is an oxidative aromatic coupling, to achieve the fully fused polycyclic system. chemistryviews.org While this method has been demonstrated with various phenol-derived triflates, the specific application of this compound in this context would be expected to yield PAHs with a methoxyphenyl substituent, thereby modulating the electronic properties and solubility of the final material.

Another approach to constructing PAHs from phenolic precursors is through oxidative coupling reactions. nih.gov These methods can rapidly generate complex aromatic structures from simpler, often commercially available, phenols. The strategic selection of phenolic starting materials allows for the controlled synthesis of unique aryl architectures that can be subsequently cyclized under oxidative conditions to produce a variety of PAHs. nih.gov The presence of the 4-methoxyphenyl (B3050149) group in this compound offers a handle for further functionalization or can be retained to influence the solid-state packing and electronic characteristics of the resulting PAH.

The synthesis of large PAHs often involves a multi-step approach where oligophenylene precursors are first assembled and then subjected to oxidative cyclodehydrogenation. researchgate.net Methodologies such as Diels-Alder reactions and cyclotrimerizations are employed to build the oligophenylene frameworks. researchgate.net The incorporation of this compound into such synthetic sequences would introduce a methoxy-functionalized phenyl group onto the periphery of the final PAH.

Table 1: General Methods for PAH Synthesis from Phenol Derivatives

| Method | Key Reaction Steps | Reagents | Potential Outcome with this compound |

| Annulative Dimerization | 1. Tr-iflation of phenol 2. Pd-catalyzed annulative dimerization 3. FeCl₃-mediated Scholl reaction | 1. T-f₂O, pyridine (B92270) 2. PdCl₂, P(t-Bu)₃, K₂CO₃ 3. FeCl₃ | Methoxyphenyl-substituted polycyclic aromatic hydrocarbons |

| Oxidative Coupling | Oxidative fragment coupling followed by oxidative cyclization | Various oxidants (e.g., FeCl₃, DDQ) | Polycyclic aromatic hydrocarbons with peripheral methoxy (B1213986) groups |

| Oligophenylene Cyclodehydrogenation | 1. Synthesis of oligophenylene precursor 2. Oxidative cyclodehydrogenation | 1. S-uzuki or other cross-coupling reactions 2. FeCl₃ or other oxidants | Large polycyclic aromatic hydrocarbons with methoxyphenyl substituents |

Construction of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The structural features of this compound make it a suitable precursor for the synthesis of various heterocyclic systems.

A prominent example is the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These are typically formed through the condensation of a primary amine with an aldehyde or a ketone. A compound structurally related to this compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, has been synthesized from vanillin (B372448) (which has a similar phenolic core) and p-anisidine (B42471) (which provides the 4-methoxyphenylamino moiety). atlantis-press.comresearchgate.net This reaction proceeds with a high yield and results in a product with potential antioxidant activity. atlantis-press.com The synthesis involves a straightforward stirrer method in a water solvent, highlighting a green chemistry approach. atlantis-press.com

Another class of heterocyclic compounds that can be derived from precursors related to this compound are acrylonitriles. For instance, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (B1656056) has been synthesized through a base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with (4-methoxyphenyl)acetonitrile. researchgate.net This type of compound serves as a dipolarophile in the construction of other bioactive heterocycles. researchgate.net The presence of the 4-methoxyphenyl group is a key feature of this synthetic building block.

Table 2: Synthesis of a Schiff Base from Vanillin and p-Anisidine

| Reactants | Reaction Conditions | Product | Yield |

| Vanillin, p-Anisidine | Stirrer method, water solvent, 30 minutes | 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | 95% |

Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. The structural and electronic properties of this compound make it and its derivatives attractive candidates for use as ligands or ligand precursors in catalytic applications, particularly in the realms of asymmetric catalysis and metal-catalyzed coupling reactions.

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical industry, as the biological activity of many drugs is dependent on their stereochemistry. The design and synthesis of effective chiral ligands are central to the advancement of this field. researchgate.net While there is a vast library of chiral ligands, the development of new ligand scaffolds continues to be an active area of research to address challenges in reactivity and selectivity. rsc.org

Biphenyl-based structures, such as BINOL and its derivatives, are a well-established class of privileged chiral ligands. The atropisomerism arising from hindered rotation around the C-C single bond of the biphenyl (B1667301) unit provides the basis for their chirality. While this compound itself is not chiral, it can serve as a scaffold for the synthesis of chiral ligands. For example, the introduction of appropriate substituents at the positions ortho to the inter-ring bond could induce axial chirality.

Furthermore, the phenolic hydroxyl group and the methoxy group can act as coordination sites for metal centers. The synthesis of chiral Schiff bases from phenolic aldehydes and chiral amines is a common strategy for creating chiral ligands. Although direct examples starting from a derivative of this compound are not prominent in the literature, the general principle is well-established. These chiral Schiff base ligands, often in complex with metals like vanadium, have been successfully employed in the asymmetric oxidation of sulfides to chiral sulfoxides.

Application in Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Phenols are known to participate in various coupling reactions, often through activation of the C-O bond or through oxidative coupling pathways. nih.gov

In the context of oxidative coupling, phenolic compounds can be dimerized or cross-coupled in the presence of a metal catalyst and an oxidant. nih.govupenn.edu These reactions typically proceed through the formation of phenoxy radicals. The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is influenced by the catalyst, the substituents on the phenol, and the reaction conditions. While numerous examples exist for the oxidative coupling of simple phenols, the application of this compound in such reactions would be expected to yield substituted biphenyl or poly(phenylene oxide) structures. The electronic nature of the 4-methoxyphenyl substituent would likely influence the reactivity and selectivity of the coupling process.

Phenol derivatives can also participate in reductive or redox-neutral cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, after conversion of the hydroxyl group to a halide or triflate. acs.org These reactions are fundamental in the synthesis of biaryls and other complex organic molecules. The use of this compound as a precursor in these reactions would provide access to a wide range of substituted biphenyls where one of the aryl rings is a 4-methoxyphenyl group.

Monomer or Intermediate in Polymer Chemistry

The ability of a molecule to undergo polymerization is dependent on the presence of suitable functional groups. The phenolic hydroxyl group and the potential for introducing polymerizable groups onto the aromatic rings make this compound and its derivatives interesting candidates as monomers or intermediates in polymer synthesis.

Research on structurally related compounds provides strong evidence for this potential. For example, 2-methoxy-4-vinylphenol (B128420) (MVP), which shares the same core structure as this compound but with a vinyl group instead of a phenyl group at the 4-position, is a versatile biobased monomer. mdpi.comnih.govresearchgate.net MVP can be derived from lignin (B12514952), a renewable resource, and can be polymerized via various mechanisms, including radical polymerization, to produce thermoplastics and thermosets. mdpi.comnih.gov The phenolic group in MVP is often protected or modified prior to polymerization to prevent inhibition of the radical process. nih.gov

Furthermore, the enzymatic polymerization of 4-methoxyphenol (B1676288) has been demonstrated using horseradish peroxidase as a catalyst. This process yields poly(4-methoxyphenol) with both phenylene and oxyphenylene units in its structure. The resulting polymer exhibits excellent antioxidant properties.

Given these examples, it is conceivable that this compound could be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, to create a novel monomer. The resulting polymer would incorporate the this compound unit as a repeating structural element, which could impart specific properties to the material, such as thermal stability, altered solubility, and potentially antioxidant characteristics. The rigid biphenyl structure would likely lead to polymers with high glass transition temperatures.

Table 3: Polymerization of Structurally Related Phenols

| Monomer | Polymerization Method | Resulting Polymer | Key Properties of Polymer |

| 2-methoxy-4-vinylphenol (MVP) | Radical polymerization | Poly(2-methoxy-4-vinylphenol) derivatives | Thermoplastics and thermosets with a wide range of thermal properties |

| 4-methoxyphenol | Enzyme-catalyzed polymerization | Poly(4-methoxyphenol) | Contains phenylene and oxyphenylene units, excellent antioxidant properties |

Environmental Degradation and Abiotic Fate of Phenolic Compounds

Photochemical Degradation Pathways in Aquatic and Atmospheric Systems

Photochemical degradation, or photolysis, is a primary mechanism for the breakdown of organic compounds in the environment, driven by natural sunlight. This process involves the absorption of light energy, leading to the cleavage of chemical bonds.

Direct photolysis of phenolic compounds in aquatic and atmospheric systems can lead to the formation of various transformation products. For substituted phenols, a common photochemical reaction is the fission of the O-H bond, resulting in the formation of phenoxyl radicals researchgate.netnih.gov. In the case of 2-(4-Methoxyphenyl)phenol, this would lead to the formation of a 2-(4-methoxyphenyl)phenoxyl radical. These radicals are highly reactive and can undergo further reactions, such as dimerization or reaction with other environmental components researchgate.net.

Studies on the photodegradation of other complex organic molecules containing methoxy (B1213986) and phenyl groups, such as the UV filter Octyl Methoxy Cinnamate, have shown that fragmentation often occurs around the ether oxygen, leading to the formation of smaller aromatic compounds like 4-methoxy cinnamic acid and 4-methoxycinnamaldehyde whiterose.ac.uk. By analogy, the ether linkage in this compound could be a site of photochemical cleavage.

Furthermore, research on polychlorinated biphenyls (PCBs) has indicated that photolysis can result in the formation of methoxy and hydroxy derivatives when degraded in methanol, suggesting that reactions with the solvent or surrounding medium can introduce new functional groups researchgate.net. In aqueous environments, this could imply the formation of hydroxylated derivatives of this compound. The photodegradation of 2-methylbiphenyl has been shown to yield hydroxylated biphenyls, indicating that ring hydroxylation is a possible pathway oup.com.

Based on these analogous studies, the potential photodegradation products of this compound are likely to include:

2-(4-methoxyphenyl)phenoxyl radical

Hydroxylated derivatives of this compound

Products resulting from the cleavage of the bond between the two phenyl rings

Smaller phenolic and methoxyphenolic compounds

Interactive Data Table: Potential Photodegradation Products of this compound

| Precursor Compound | Potential Photodegradation Product | Formation Pathway |

| This compound | 2-(4-methoxyphenyl)phenoxyl radical | O-H bond fission |

| This compound | Hydroxylated this compound | Ring hydroxylation |

| This compound | Phenol (B47542) and 4-Methoxyphenol (B1676288) | Cleavage of the biphenyl (B1667301) linkage |

| This compound | Dimerized products | Radical-radical reactions |

The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. The photolysis rate is dependent on the quantum yield, the molar absorption coefficient of the compound, and the intensity of solar radiation.

For instance, the quantum yields for the photolysis of 2-nitrophenol and 4-nitrophenol have been reported in the range of 10⁻⁵ to 10⁻³ s⁻¹ and 10⁻⁴ to 10⁻³ respectively, with photolysis frequencies in the order of 10⁻⁸ to 10⁻⁵ s⁻¹ under atmospheric conditions rsc.org. While these values are for nitrophenols, they illustrate the typical range of quantum efficiencies for phenolic compounds. The actual photolysis rate of this compound in the environment would depend on its specific light absorption characteristics and the presence of photosensitizers.

Interactive Data Table: Illustrative Quantum Yields of Substituted Phenols

| Compound | Substituent(s) | Quantum Yield (Φ) | Reference |

| α-(p-methoxyphenoxy)acetophenone | Methoxy | Not specified, but leads to phenoxyl radical formation | acs.org |

| 2-Nitrophenol | Nitro | 10⁻⁵ - 10⁻³ s⁻¹ | rsc.org |

| 4-Nitrophenol | Nitro | 10⁻⁴ - 10⁻³ | rsc.org |

Chemical Oxidation Processes in Abiotic Environments

In addition to photolysis, phenolic compounds can be degraded through chemical oxidation by reactive species present in the environment, such as hydroxyl radicals (•OH) and ozone (O₃).

Hydroxyl Radicals (•OH): The hydroxyl radical is a highly reactive oxidant that plays a crucial role in the degradation of organic pollutants in both the atmosphere and aquatic systems. The rate constants for the reaction of •OH with various micropollutants are a key factor in determining their environmental persistence researchgate.net. For phenolic compounds, the reaction with •OH can proceed via hydrogen abstraction from the phenolic hydroxyl group or by addition to the aromatic ring.

While a specific rate constant for the reaction of this compound with •OH is not available, data for related compounds can provide an estimate. For example, the rate constant for the reaction of OH radicals with ozone itself is on the order of 8 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 300 K nih.govnasa.gov. The rate constants for the reaction of •OH with various micropollutants can be on the order of 10⁹ M⁻¹s⁻¹ researchgate.net. Given the presence of two aromatic rings and a hydroxyl group, this compound is expected to be highly reactive towards •OH radicals.

Ozone (O₃): Ozone is another important environmental oxidant. The reaction of ozone with phenolic compounds can lead to the formation of a variety of oxygenated products. The rate constants for the reaction of ozone with 2-methoxypropene and 2-ethoxypropene have been determined to be 1.18 × 10⁻¹⁷ and 1.89 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, respectively mdpi.com. These values can be used to estimate the atmospheric lifetimes of these compounds with respect to ozonolysis mdpi.com. The reaction of ozone with phenolic compounds can be complex, and the presence of other substances can influence the reaction pathways and product distribution mdpi.com.

Interactive Data Table: Reaction Rate Constants of Related Compounds with Oxidants

| Compound | Oxidant | Rate Constant | Reference |

| Ozone | •OH | 8 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | nih.govnasa.gov |

| 2-Methoxypropene | O₃ | 1.18 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | mdpi.com |

| 2-Ethoxypropene | O₃ | 1.89 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | mdpi.com |

Sorption Behavior on Environmental Matrices (from a chemical interaction perspective)

The transport and bioavailability of organic compounds in the environment are significantly influenced by their sorption to soil, sediment, and other environmental matrices. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are key parameters used to quantify this behavior chemsafetypro.com.

For phenolic compounds, sorption is influenced by factors such as the organic carbon content of the soil, pH, and the chemical properties of the compound itself epa.gov. A high Koc value indicates strong adsorption to soil and organic matter, leading to lower mobility, while a low value suggests higher mobility in the soil and a greater potential to leach into groundwater chemsafetypro.com.

Future Research Directions and Unexplored Avenues for 2 4 Methoxyphenyl Phenol

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for synthesizing biphenyl (B1667301) compounds often rely on multi-step procedures with significant waste generation. Future research will need to prioritize the development of greener synthetic methodologies that are both efficient and environmentally benign.

Key avenues for exploration include:

One-Pot Syntheses from Bio-based Precursors: Leveraging the structural similarity of 2-(4-Methoxyphenyl)phenol to lignin (B12514952) components, research could focus on developing catalytic systems for the direct coupling of renewable phenolic feedstocks like guaiacol (B22219) and p-anisole. rsc.org Catalytic fast pyrolysis or hydrogenolysis of lignocellulosic biomass can yield a mixture of phenol (B47542) derivatives that could serve as starting materials. rsc.org

Maximizing Atom Economy: The principle of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product, will be central. jocpr.comwordpress.comjk-sci.com Future synthetic designs should move away from classical substitution and elimination reactions, which inherently have poor atom economy, and toward addition and rearrangement reactions. scranton.edu For instance, developing a one-pot ipso-hydroxylation of a corresponding boronic acid derivative represents a greener alternative to traditional methods. rsc.org

Green Solvents and Catalysis: Research into syntheses that utilize water or other bio-solvents can significantly reduce environmental impact. atlantis-press.comresearchgate.net The development of a green synthesis for a related Schiff base using water as a solvent highlights the potential of this approach. atlantis-press.comresearchgate.net Furthermore, exploring metal-free, electrochemical, or photocatalytic coupling reactions could eliminate the need for heavy metal catalysts and harsh reagents. researchgate.net

| Synthetic Strategy | Key Principles | Potential Atom Economy | Potential E-Factor (Waste/Product Ratio) | Key Research Challenge |

|---|---|---|---|---|

| Traditional Cross-Coupling (e.g., Suzuki, Ullmann) | Multi-step, uses stoichiometric base and generates salt waste. | Moderate (~50-70%) | High (>10) | Reducing catalyst loading, waste, and purification steps. |

| Catalytic C-H Activation/Oxidative Coupling | Direct coupling of C-H bonds, fewer pre-functionalization steps. | High (>80%) | Low (<5) | Achieving high regioselectivity and catalyst turnover. |

| Bio-feedstock Conversion (e.g., from lignin derivatives) | Utilizes renewable starting materials. rsc.org | Variable (depends on pathway) | Variable | Efficient separation of precursors from biomass and selective catalytic conversion. |

Discovery of Novel Catalytic Transformations Mediated by this compound Derivatives

The inherent structural features of this compound make it an attractive scaffold for the development of new ligands and catalysts. The biphenyl backbone provides steric bulk and rigidity, which is often desirable in catalysis.

Future research in this area could pursue:

Chiral Ligand Synthesis: The development of chiral versions of this compound could lead to new ligands for asymmetric catalysis. By introducing chirality and further functionalizing the scaffold with phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties, novel ligands could be created for reactions like asymmetric hydrogenation or cross-coupling. Bulky biphenyl phosphine ligands are known to be highly effective in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. acs.orgnih.gov

Bifunctional Catalysis: The presence of both a hydroxyl (phenolic) group and a methoxy (B1213986) group offers opportunities for designing bifunctional catalysts. These groups could act in concert to activate substrates and reagents, potentially enabling novel cascade reactions or enhancing catalytic efficiency.

Metal-Organic Frameworks (MOFs): Derivatives of this compound can be explored as organic linkers for the synthesis of novel MOFs. rsc.org The porosity and electronic properties of these MOFs could be tuned by modifying the biphenyl linker, leading to new materials for heterogeneous catalysis, gas storage, or separation.

| Derivative Type | Target Catalytic Reaction | Rationale | Potential Metal Partner |

|---|---|---|---|

| Phosphine-functionalized (e.g., XPhos analogue) | Suzuki-Miyaura Coupling. acs.org | Bulky biphenyl backbone enhances catalyst stability and activity. acs.org | Palladium, Nickel. nih.gov |

| Chiral Diamine or Diimine Derivatives | Asymmetric Hydrogenation | Rigid chiral environment around the metal center can induce high enantioselectivity. | Rhodium, Iridium, Ruthenium |

| Carboxylic acid or Pyridyl-functionalized | Linker in Catalytic MOFs | Tunable pore environment and accessible catalytic sites. | Zirconium, Copper, Zinc |

Integration with Machine Learning and AI for Predictive Chemistry

Unexplored avenues include:

Property Prediction: ML models can be trained on datasets of phenolic and biphenyl compounds to predict various properties of novel, yet-to-be-synthesized derivatives of this compound. researchgate.netresearchgate.netscu.edu.au This includes physicochemical properties (solubility, melting point), biological activities, and even spectroscopic characteristics. mdpi.comijain.org

AI-Driven Retrosynthesis: Retrosynthesis, the process of planning a chemical synthesis backward from the target molecule, is a complex task that can be greatly aided by AI. acs.orgnih.govengineering.org.cn AI platforms can analyze vast reaction databases to propose the most efficient, cost-effective, and sustainable synthetic routes to this compound and its derivatives, potentially uncovering pathways that human chemists might overlook. chemcopilot.com

Reaction Optimization: AI algorithms can systematically explore reaction parameters (e.g., temperature, solvent, catalyst concentration) to optimize the synthesis of this compound. This can lead to higher yields, reduced reaction times, and minimized by-product formation, making the process more efficient and scalable.